4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. Subsequent steps involve the formation of the pyrrole ring and the addition of the diphenylpropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid
- 2-(4-Methoxyphenyl)-1,3-thiazol-4-yl acetic acid
- 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl acetic acid
Uniqueness
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, a pyrrole ring, and various substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C30H29N3O3S |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C30H29N3O3S/c1-35-26-14-13-22(17-27(26)36-2)24-19-37-30(32-24)28-25(34)18-33(29(28)31)16-15-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,19,23,31,34H,15-16,18H2,1-2H3 |
InChI Key |
FJEMHNOQRRMTKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC(C4=CC=CC=C4)C5=CC=CC=C5)O)OC |
Origin of Product |
United States |
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